molecular formula C11H7F3N2O2 B6326459 (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% CAS No. 893737-22-9

(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95%

Cat. No. B6326459
CAS RN: 893737-22-9
M. Wt: 256.18 g/mol
InChI Key: GLOQCJXPPYVVTM-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, also known as 2,4-DTF, is a highly versatile, non-toxic, and affordable chemical compound. It is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many biological molecules. 2,4-DTF has a wide range of applications in the scientific research field, including synthesis and purification, biochemical and physiological studies, and drug development.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% has a wide range of applications in the scientific research field. It is used in the synthesis and purification of other compounds, such as pyrimidines and their derivatives. It is also used in biochemical and physiological studies, as it is a non-toxic compound that can be used to study the effects of other compounds on biological systems. Additionally, it is used in drug development, as it can be used to modify the structure of existing drugs in order to increase their efficacy.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of events that leads to the desired effect. For example, in the case of drug development, the compound may bind to a receptor that is responsible for the activation of a particular drug.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% has been found to have a variety of biochemical and physiological effects on biological systems. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to have a protective effect against DNA damage caused by ultraviolet radiation.

Advantages and Limitations for Lab Experiments

The advantages of using (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments include its low cost, its non-toxic nature, and its versatility. Additionally, its ability to modify the structure of existing drugs makes it a useful tool for drug development. The main limitation of using (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments is its lack of a precise mechanism of action, which makes it difficult to predict the effects of the compound on biological systems.

Future Directions

The future of (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% is promising, as there are a number of potential applications for the compound. For example, it could be used to develop new drugs for the treatment of various diseases, or to modify existing drugs to increase their efficacy. Additionally, it could be used to study the effects of other compounds on biological systems, as well as to study the biochemical and physiological effects of ultraviolet radiation. Finally, it could be used in the synthesis and purification of other compounds, such as pyrimidines and their derivatives.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% can be synthesized in a variety of ways, including the reaction of 4-trifluoromethylphenol with diethyl oxalate in the presence of sodium ethoxide. The reaction yields (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% in a yield of 95%. Other methods for the synthesis of (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% include the reaction of 4-trifluoromethylphenol with ethyl acetoacetate and the reaction of 4-trifluoromethylphenol with ethyl cyanoacetate.

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOQCJXPPYVVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine

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